molecular formula C7H5ClN2O2S B3240671 Imidazo[1,2-a]pyridine-7-sulfonyl chloride CAS No. 1444886-25-2

Imidazo[1,2-a]pyridine-7-sulfonyl chloride

Cat. No.: B3240671
CAS No.: 1444886-25-2
M. Wt: 216.65 g/mol
InChI Key: YOGNIAUZLDCYRG-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-sulfonyl chloride is a chemical compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure that includes both imidazole and pyridine rings, making it a valuable scaffold in drug discovery and development .

Safety and Hazards

While specific safety and hazards information for Imidazo[1,2-a]pyridine-7-sulfonyl chloride is not available, general safety measures for handling chemicals should be followed. These include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research . The ecological impact of these methods and the mechanistic aspects are also important considerations for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-7-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the sulfonylation of imidazo[1,2-a]pyridine using sulfonyl chlorides under basic conditions. For instance, the reaction of imidazo[1,2-a]pyridine with chlorosulfonic acid or sulfonyl chloride derivatives in the presence of a base such as pyridine or triethylamine can yield the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-7-sulfonyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of bioactive molecules that target specific molecular pathways, such as the inhibition of c-Met kinase activity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridine-7-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of specialized bioactive molecules .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-3-10-4-2-9-7(10)5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNIAUZLDCYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265211
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444886-25-2
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1444886-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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